(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid

Description

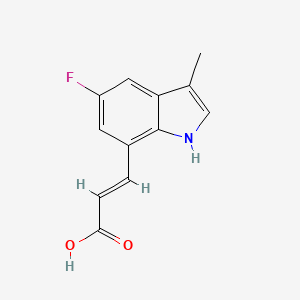

(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid is a fluorinated indole derivative featuring a propenoic acid side chain. The compound’s structure includes a substituted indole core with a fluorine atom at position 5, a methyl group at position 3, and a propenoic acid moiety at position 7 (E-configuration).

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

(E)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H10FNO2/c1-7-6-14-12-8(2-3-11(15)16)4-9(13)5-10(7)12/h2-6,14H,1H3,(H,15,16)/b3-2+ |

InChI Key |

KDHVYFUXEHYKCU-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CNC2=C(C=C(C=C12)F)/C=C/C(=O)O |

Canonical SMILES |

CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 3-methylindole.

Formation of the Indole Derivative: The indole derivatives are subjected to electrophilic substitution reactions to introduce the fluorine and methyl groups at the desired positions.

Coupling Reaction: The substituted indole is then coupled with an appropriate propenoic acid derivative using a palladium-catalyzed cross-coupling reaction.

Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the propenoic acid moiety to yield the corresponding saturated acid.

Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Saturated propenoic acid derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Indole Cores

Compound A : (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid (CAS: 179626-79-0)

- Molecular Formula: C₁₁H₉NO₂

- Molecular Weight : 187.2 g/mol

- Key Features: Indole core with a propenoic acid chain at position 5 (E-configuration). Lacks fluorine and methyl substituents present in the target compound.

- Synthesis/Applications : Used in studies exploring indole-based bioactive molecules. The absence of fluorine and methyl groups likely reduces steric hindrance and alters electronic properties compared to the target compound .

Compound B : 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e)

- Molecular Formula : C₁₈H₁₃F₂N₅

- Key Features : Indole core with a 5-fluoro substituent and a triazole-ethyl side chain at position 3. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Comparison: Shares the 5-fluoroindole motif but lacks the propenoic acid chain. The triazole group introduces distinct pharmacokinetic properties, such as enhanced metabolic stability .

Compound C : 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b)

- Molecular Formula : C₁₂H₈N₃O₄F₃

- Molecular Weight : 315.2 g/mol

- Key Features: Benzimidazole core with nitro and trifluoromethyl groups. Propenoic acid chain at position 2.

- Physical Properties : Melting point = 279.4°C; IR bands at 1716 cm⁻¹ (C=O stretch).

- Comparison: The benzimidazole core differs from indole but shares a propenoic acid chain. The trifluoromethyl group may enhance lipophilicity compared to the target compound’s methyl group .

Functional Analogs with Alternative Cores

Compound D : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Key Features: Benzofuran core with 5-fluoro, 7-methyl, and methylsulfanyl substituents. Acetic acid side chain instead of propenoic acid.

- Comparison: The benzofuran core lacks the nitrogen atom present in indole, altering electronic properties.

Compound E : 3-(3′-Hydroxy-4′-methoxyphenyl)-2-propenoic acid

- Key Features: Phenylpropenoic acid derivative with hydroxyl and methoxy groups.

- Metabolism: Undergoes microbial demethylation and dehydroxylation to yield caffeic acid derivatives. Serves as a model for propenoic acid catabolism, which may apply to the target compound’s metabolic pathways .

Comparative Analysis Table

Pharmacological and Metabolic Considerations

- Metabolism: Propenoic acid derivatives like Compound E undergo microbial degradation (e.g., dehydroxylation, demethylation) and phase II conjugation (glucuronidation, sulfation). The target compound’s fluorine substituent may slow metabolism, increasing bioavailability .

- Bioactivity: Fluorine and methyl groups in the target compound could enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., Compound A). The triazole group in Compound B demonstrates how heterocyclic modifications influence stability .

Biological Activity

(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid, an indole-derived compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid is , with a molecular weight of 221.21 g/mol. The compound features a propenoic acid moiety conjugated with a fluorinated indole, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid. Its effectiveness against various cancer cell lines has been documented through several experimental approaches.

In Vitro Studies

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

- A549 (lung cancer)

-

Mechanism of Action :

- Caspase Activation : Induction of apoptosis was observed via caspase 3/7 activation.

- ROS Generation : Increased reactive oxygen species (ROS) levels were noted, contributing to cytotoxic effects.

- DNA Intercalation : Studies indicated a high binding affinity to DNA, suggesting a mechanism involving DNA intercalation.

- Results :

Case Studies

Several case studies have explored the therapeutic implications of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid:

-

Study on MCF-7 Cells :

- The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis.

- Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells.

- Combination Therapy :

Table: Summary of Biological Activity Findings

| Cell Line | IC50 (µM) | Mechanism of Action | Comments |

|---|---|---|---|

| MCF-7 | 5 | Apoptosis induction via caspases | Significant morphological changes |

| HCT-116 | 0.8 | ROS generation | Higher efficacy than standard drugs |

| A549 | 4 | DNA intercalation | Potential for combination therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.